molecular formula C12H11NO4 B6261208 8-methoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 55895-58-4

8-methoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No. B6261208
CAS RN: 55895-58-4
M. Wt: 233.2
InChI Key:
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Description

8-methoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a chemical compound with the CAS Number: 55895-58-4 . It has a molecular weight of 233.22 . The IUPAC name for this compound is 8-methoxy-3-methyl-4-oxo-1,4-dihydro-2-quinolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11NO4/c1-6-9(12(15)16)13-10-7(11(6)14)4-3-5-8(10)17-2/h3-5H,1-2H3,(H,13,14)(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Similar compounds, such as 4-oxo-1,4-dihydroquinoline carboxylic acid, have been reported to inhibit hiv-1 integrase strand transfer , suggesting potential antiviral activity.

Mode of Action

It’s known that quinolone derivatives can inhibit bacterial dna-gyrase , preventing DNA replication and transcription, leading to bacterial cell death

Result of Action

If it acts similarly to other quinolone derivatives, it could potentially inhibit dna replication and transcription in targeted cells, leading to cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, hydrogen bonding is possible in concentrated solutions of similar compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-methoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves the condensation of 2-methyl-3-aminoanisole with ethyl acetoacetate, followed by cyclization and oxidation to form the desired product.", "Starting Materials": [ "2-methyl-3-aminoanisole", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "hydrochloric acid", "sodium hydroxide", "potassium permanganate", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-methyl-3-aminoanisole in ethanol and add sodium ethoxide. Heat the mixture to reflux for 1 hour.", "Step 2: Add ethyl acetoacetate to the reaction mixture and continue heating for an additional 2 hours.", "Step 3: Cool the reaction mixture and add hydrochloric acid to adjust the pH to 2. Extract the product with ethyl acetate.", "Step 4: Cyclize the product by dissolving it in acetic acid and adding sodium hydroxide. Heat the mixture to reflux for 2 hours.", "Step 5: Oxidize the cyclized product by adding potassium permanganate and sulfuric acid. Heat the mixture to reflux for 2 hours.", "Step 6: Cool the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer and purify the product by column chromatography to obtain 8-methoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid." ] }

CAS RN

55895-58-4

Product Name

8-methoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Molecular Formula

C12H11NO4

Molecular Weight

233.2

Purity

95

Origin of Product

United States

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